molecular formula C6H10N2O2 B2588876 (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one CAS No. 2445750-33-2

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one

Cat. No.: B2588876
CAS No.: 2445750-33-2
M. Wt: 142.158
InChI Key: TVZMDWJPFRIRSZ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a chiral, fused bicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a complex molecular framework with a defined stereocenter, making it a valuable scaffold for developing novel biologically active molecules. Compounds within the hexahydro-1H-pyrrolo[1,2-c]imidazol-one family have demonstrated considerable utility as catalysts in enantioselective synthesis, such as the desymmetrization of meso-cyclic anhydrides, enabling the production of chiral molecules with high optical purity . Furthermore, this structural class is actively investigated in pharmaceutical research for its potential therapeutic applications. Related analogs are cited in patents for the treatment and prophylaxis of metabolic syndromes, including non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and diabetes . Some derivatives of the pyrroloimidazolone core have also been explored for their anti-inflammatory properties and recent studies highlight fused bicyclic derivatives of pyrrolidine and imidazolidinone as promising agents with anti-HCV (Hepatitis C virus) activity . The precise mechanism of action is often target-dependent, but the versatile structure allows for interaction with various enzymatic systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6S,7aS)-6-hydroxy-1,2,5,6,7,7a-hexahydropyrrolo[1,2-c]imidazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4-5,9H,1-3H2,(H,7,10)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZMDWJPFRIRSZ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(=O)N2CC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC(=O)N2C[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable cyclizing agent, often under mild conditions to ensure the formation of the desired imidazole ring . The reaction conditions are optimized to include various functional groups, making the process versatile and adaptable to different substrates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsKey Intermediate/ProductYield (%)
Urea formationIsocyanate, NEt₃, CH₂Cl₂, RTProtected hydroxyproline derivative70–85
CyclizationMsCl, DIPEA, THF; NaBH₄ reductionHexahydro-pyrroloimidazolone core60–75
DeprotectionTBAF, THFFree hydroxyl derivative>90

Ring-Opening and Functional Group Interconversion

The hydroxyl group at C6 participates in nucleophilic substitutions:

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) to form sulfonate esters .

  • Esterification : Carbamate formation via reaction with chloroformates (e.g., propyl chloroformate) .

Example: Sulfonylation Reaction

(6S,7aS)-6-OH+ArSO2ClBase(6S,7aS)-6-OSO2Ar+HCl[2]\text{(6S,7aS)-6-OH} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Base}} \text{(6S,7aS)-6-OSO}_2\text{Ar} + \text{HCl} \quad[2]

Cyclization and Ring Expansion

The imidazolone ring undergoes further cyclization under microwave irradiation or basic conditions:

  • 5-exo-trig cyclization : Base-mediated deprotonation initiates ring closure, forming fused heterocycles (e.g., pyrroloimidazoloindoles) . Steric hindrance from substituents (e.g., aryl groups) modulates reaction efficiency .

Mechanistic Insight

Deprotonation at C6 generates an alkoxide, which attacks adjacent electrophilic centers (e.g., carbonyl groups), driving cyclization .

Stereochemical Considerations

The (6S,7aS) configuration is critical for reactivity:

  • Enantioselective synthesis : Chiral chromatography resolves diastereomers post-cyclization .

  • Conformational stability : The bicyclic structure restricts ring puckering, favoring specific transition states in substitutions .

Scientific Research Applications

COX Inhibition

Recent studies have identified (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one as a potential inhibitor of cyclooxygenase (COX) enzymes, specifically COX-II. These enzymes are critical in the inflammatory process and are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The compound's structure suggests it may exhibit selective inhibition properties, which could lead to reduced side effects compared to traditional NSAIDs .

Neuropharmacological Potential

The compound has been investigated for its effects on neurotransmitter systems. Preliminary research indicates that it may modulate serotonin transporters and histamine receptors, which are relevant in treating conditions like anxiety and depression. The modulation of these receptors can lead to enhanced therapeutic effects with potentially fewer side effects .

Case Study 1: COX-II Inhibitory Activity

A study evaluated various pyrrole derivatives for their COX inhibitory activity, revealing that compounds similar to this compound showed promising results with IC50 values indicating significant inhibition of COX-II activity. The selectivity of these compounds is critical for developing safer anti-inflammatory medications .

Case Study 2: Neurotransmitter Modulation

Research focusing on the modulation of serotonin transporters demonstrated that derivatives of this compound exhibited enhanced binding affinity compared to traditional antidepressants. This suggests potential applications in treating mood disorders with improved efficacy .

Mechanism of Action

The mechanism of action of (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Core Structure Key Substituents Stereochemistry
(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one Pyrroloimidazolone 6-hydroxy (6S,7aS)
(6S,7aS)-6-Hydroxy-6-((2,2,2-trifluoroethoxy)methyl)-... Pyrroloimidazolone Trifluoroethoxy, phenyl (6S,7aS)
(7aS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one Pyrroloimidazolone 6-amino (7aS)
cis-3a (naphthalen-2-yl derivative) Pyrroloimidazolone Naphthalen-2-yl, methyl ester (5R,6S,7aS) cis
6H,13H-Pyrido-pyrrolo-pyrazino-indole-diones Pyrido-pyrrolo-pyrazino-indolone Chloro, methoxy, fused aromatic systems Planar fused rings

Key Observations :

  • The hydroxyl group in the target compound balances polarity, improving bioavailability.
  • Stereochemical Influence: cis/trans isomerism in analogues like cis-3a affects crystallinity and biological activity. The (6S,7aS) configuration may confer unique binding modes compared to non-chiral derivatives.
  • Amino vs. Hydroxy Groups: The 6-amino analogue introduces basicity, altering pH-dependent solubility and target interactions (e.g., enzyme active sites).

Comparison :

  • The target compound’s synthesis likely requires precise stereochemical control, similar to cis-3a , where column chromatography is needed to separate isomers.
  • In contrast, fused-ring systems like 6a–d face solubility challenges, complicating purification and characterization.

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR Features
Target Compound Not reported O-H stretch (~3200) Hydroxy proton δ ~4–5 ppm
cis-3a 259–262 (decomp.) C=O (~1700) Aromatic protons δ ~7–8 ppm
6a 347.4–347.8 CO (~1701) Aromatic/heterocyclic multiplicity
1-Phenyliminopyrrolo 202–205 (decomp.) C=S (~1250) Indole NH δ ~10 ppm

Insights :

  • High thermal stability in 6a (mp >300°C) suggests strong intermolecular forces, absent in the hydroxylated target compound.
  • IR data for the target compound would distinguish its hydroxyl group from thioxo (C=S) or ester (C=O) analogues .

Biological Activity

(6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Chemical Name : this compound
  • CAS Number : 2445750-33-2
  • Molecular Formula : C6H10N2O2
  • Molecular Weight : 142.16 g/mol

Research indicates that this compound may interact with various biological pathways:

  • Inflammatory Pathways : It has been suggested that this compound may modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway. This pathway is crucial in the activation of pro-inflammatory cytokines such as IL-1β and IL-18, which are implicated in various neurodegenerative diseases .
  • Neuroprotective Effects : The compound's ability to influence neuroinflammation suggests potential neuroprotective effects. In studies involving models of ischemia and neurodegeneration, compounds similar to this compound have demonstrated reductions in neuronal cell death and improvements in cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NLRP3 inflammasome activation
NeuroprotectionReduced neuronal apoptosis in ischemic models
Cytokine modulationDecreased levels of IL-1β and IL-18

Case Study 1: Neuroprotection in Ischemic Models

In a study examining the effects of this compound on ischemic brain injury, researchers found that administration of the compound significantly reduced infarct size and improved neurological scores in rodent models. The mechanism was linked to the attenuation of inflammatory responses and preservation of neuronal integrity .

Case Study 2: Modulation of Cytokine Release

Another investigation focused on the compound's role in cytokine modulation. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in the release of pro-inflammatory cytokines from activated microglia. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (6S,7aS)-6-hydroxy-hexahydro-1H-pyrrolo[1,2-c]imidazol-3-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Cyclocondensation and cycloaddition are widely used for pyrroloimidazole scaffolds. For example, cyclization of imidazolidinone precursors under acidic or basic conditions can yield hexahydro derivatives. Stereochemical control requires chiral auxiliaries or asymmetric catalysis. NMR monitoring during synthesis (e.g., tracking diastereomer ratios via 1^1H-NMR splitting patterns) is critical . For instance, in related compounds, yields ranged from 58% to 79% depending on substituents and reaction time .

Q. How can researchers validate the structural integrity of this compound, especially its stereochemistry, using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1^1H-NMR, 13^{13}C-NMR, and IR spectroscopy. Key NMR signals include coupling constants (JJ) for vicinal hydrogens in the pyrrolidine ring (e.g., axial-equatorial couplings ~8–10 Hz) and hydroxy group integration. IR absorption bands at ~1700 cm1^{-1} confirm lactam carbonyl groups. X-ray crystallography is definitive for stereochemical assignment but requires high-purity crystals .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography with gradients of CH2_2Cl2_2/MeOH (98:2 to 95:5) resolves polar impurities. Recrystallization using dichloromethane/methanol mixtures improves purity, as demonstrated for structurally similar imidazolidinones . For oily intermediates, silica gel column chromatography with ethyl acetate/hexane is recommended .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields or stereoselectivity for this compound across different synthetic routes?

  • Methodological Answer : Systematically vary catalysts (e.g., chiral Brønsted acids), solvents (polar aprotic vs. protic), and temperature. For example, DMAP/EDCI-mediated couplings in THF improved yields of related heterocycles to 65%, whereas DMF led to side reactions . Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC .

Q. What experimental designs are suitable for studying the environmental fate or biodegradation of this compound in ecological risk assessments?

  • Methodological Answer : Follow ISO 14507 protocols for soil/water partitioning studies. Use 14^{14}C-labeled analogs to track abiotic transformations (hydrolysis, photolysis) and biotic degradation via microbial assays. LC-MS/MS quantifies parent compounds and metabolites. Long-term studies (e.g., 6–12 months) under simulated environmental conditions are essential .

Q. How can the biological activity of this compound be evaluated against specific molecular targets (e.g., enzymes, receptors)?

  • Methodological Answer : Employ fluorescence polarization assays for binding affinity or enzyme inhibition (e.g., kinase or protease targets). For cytotoxicity, use MTT assays on cell lines (IC50_{50} determination). Molecular docking studies with crystal structures (e.g., PDB entries) predict binding modes. Prioritize targets based on structural analogs with known bioactivity (e.g., marine alkaloid derivatives) .

Q. What strategies mitigate racemization or epimerization during functionalization of the hydroxy group in this compound?

  • Methodological Answer : Use mild acylating agents (e.g., Boc2_2O in DCM at 0°C) to protect the hydroxy group. Avoid strong bases or prolonged heating. Monitor optical rotation or chiral HPLC to detect enantiomeric excess. For example, (3R,7aS)-configured analogs retained >95% ee under optimized conditions .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported melting points or spectral data for this compound?

  • Methodological Answer : Cross-validate purity via elemental analysis (C, H, N) and HRMS. Compare experimental IR/NMR with computational predictions (e.g., DFT-based NMR chemical shift calculations). For example, discrepancies in melting points (e.g., 279°C vs. 347°C in related compounds) may arise from polymorphic forms or residual solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.